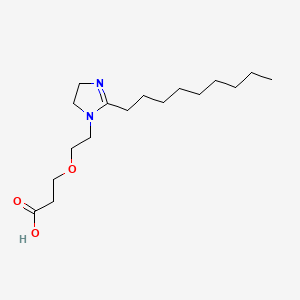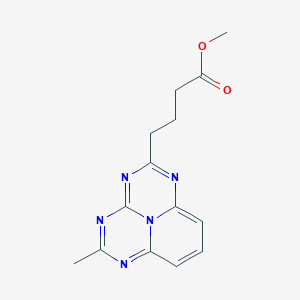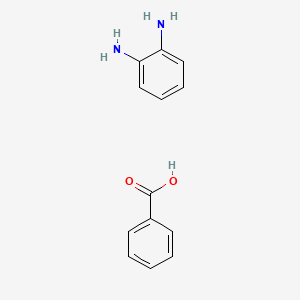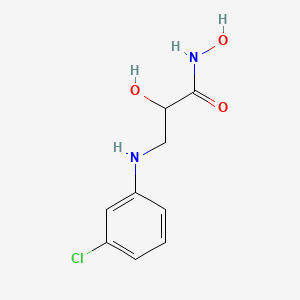![molecular formula C14H15N3 B14500173 4-[(4-Ethylphenyl)diazenyl]aniline CAS No. 63040-71-1](/img/structure/B14500173.png)
4-[(4-Ethylphenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethylphenyl)diazenyl]aniline is an organic compound belonging to the azo compound family. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its chemical structure is represented as C14H14N2, and it is also known for its stability and versatility in various chemical reactions .
Preparation Methods
The synthesis of 4-[(4-Ethylphenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt. This intermediate is then coupled with aniline in an alkaline medium to produce the desired azo compound .
Synthetic Route:
Azo Coupling:
Reaction Conditions:
- Temperature: 0-5°C for diazotization
- Alkaline medium for azo coupling
Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(4-Ethylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4), leading to the formation of amines.
Common Reagents and Conditions:
- Oxidation: KMnO4, acidic or neutral medium
- Reduction: Na2S2O4, aqueous medium
- Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination
Major Products:
- Oxidation: Nitro derivatives
- Reduction: Amines
- Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
4-[(4-Ethylphenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Utilized in staining techniques for microscopy due to its vibrant color. It helps in visualizing cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Applied in the production of colored polymers, textiles, and inks.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)diazenyl]aniline primarily involves its ability to undergo azo coupling reactions. The azo group (N=N) acts as a chromophore, imparting color to the compound. In biological systems, it can interact with cellular components, leading to staining and visualization of structures. The molecular targets and pathways involved in its action are largely dependent on its application, such as binding to specific proteins or cellular structures in staining techniques .
Comparison with Similar Compounds
- 4-[(4-Methylphenyl)diazenyl]aniline
- 4-[(4-Chlorophenyl)diazenyl]aniline
- 4-[(4-Fluorophenyl)diazenyl]aniline
Uniqueness: The presence of an ethyl group in 4-[(4-Ethylphenyl)diazenyl]aniline provides distinct steric and electronic effects, influencing its reactivity and stability compared to its methyl, chloro, and fluoro analogs .
Properties
CAS No. |
63040-71-1 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
InChI Key |
ILVYMULTJBGCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)






![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)




